An In-depth Technical Guide to the Chemical Properties of (5-Fluoropyridin-2-yl)methanamine
An In-depth Technical Guide to the Chemical Properties of (5-Fluoropyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and basicity, thereby enhancing its potential as a scaffold for novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of (5-Fluoropyridin-2-yl)methanamine, including its physical characteristics, spectral data, and safety information, to support its application in research and development. The strategic placement of the fluorine atom and the aminomethyl group makes this compound a versatile building block for creating diverse molecular architectures with potential biological activities.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of (5-Fluoropyridin-2-yl)methanamine is presented below. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.
| Property | Value | Source |
| Molecular Formula | C₆H₇FN₂ | [3] |
| Molecular Weight | 126.13 g/mol | [3] |
| CAS Number | 561297-96-9 | [3] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| pKa (Predicted) | 7.21 ± 0.29 | |
| LogP (Computed) | -0.2 | [3] |
Spectroscopic Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene and amine protons of the aminomethyl group. The fluorine atom will cause characteristic splitting of adjacent proton signals.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
3.2. Mass Spectrometry (MS)
The mass spectrum of (5-Fluoropyridin-2-yl)methanamine is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the aminomethyl group and cleavage of the pyridine ring.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of (5-Fluoropyridin-2-yl)methanamine is not widely published, a potential synthetic route can be conceptualized based on established methodologies for analogous compounds.
A plausible approach involves the reduction of 5-fluoropicolinonitrile. This common precursor can be reduced to the corresponding amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Logical Workflow for a Potential Synthesis:
Caption: A potential synthetic pathway to (5-Fluoropyridin-2-yl)methanamine.
The reactivity of (5-Fluoropyridin-2-yl)methanamine is characterized by the nucleophilicity of the primary amine and the electronic properties of the fluorinated pyridine ring. The amino group can readily undergo reactions such as acylation, alkylation, and Schiff base formation. The pyridine nitrogen provides a site for protonation and coordination to metal centers. The fluorine atom, being electron-withdrawing, influences the reactivity of the pyridine ring towards electrophilic and nucleophilic substitution reactions.[4]
Biological Activity and Drug Development Potential
The incorporation of fluorine into pyridine-containing molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2][5] While specific biological data for (5-Fluoropyridin-2-yl)methanamine is not extensively documented, the broader class of fluorinated pyridine derivatives has shown a wide range of biological activities, including applications as antimalarials and agents with antiproliferative effects.[6][7]
The structure-activity relationship (SAR) studies of related 2-aminomethylpyridine derivatives suggest that modifications to the amino group and the pyridine core can significantly impact biological activity.[6] Therefore, (5-Fluoropyridin-2-yl)methanamine represents a valuable starting point for the design and synthesis of novel compounds with therapeutic potential.
Potential Signaling Pathway Involvement (Hypothetical):
Given the prevalence of pyridine-based structures in kinase inhibitors, it is plausible that derivatives of (5-Fluoropyridin-2-yl)methanamine could interact with various protein kinases involved in cell signaling pathways.
Caption: Hypothetical interaction with a protein kinase signaling pathway.
Safety and Handling
(5-Fluoropyridin-2-yl)methanamine is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage and may cause respiratory irritation.[3]
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For a comprehensive list of precautionary statements, refer to the supplier's safety data sheet (SDS).
Conclusion
(5-Fluoropyridin-2-yl)methanamine is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While there is a need for more comprehensive experimental data on its physical and chemical properties, the available information, combined with an understanding of related fluorinated pyridines, provides a solid foundation for its use in research. Further investigation into its biological activities and the development of detailed synthetic protocols will undoubtedly expand its utility and impact in the scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]



